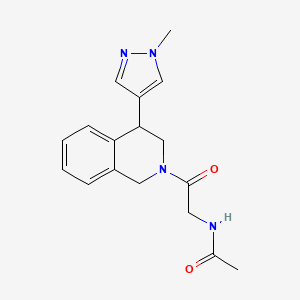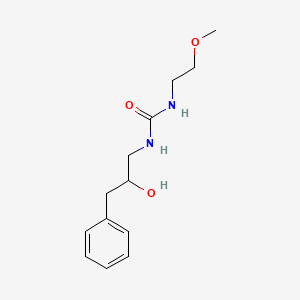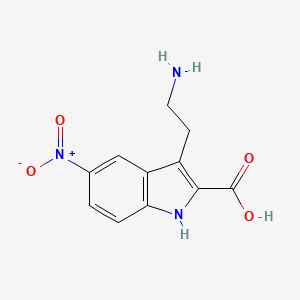![molecular formula C19H25Cl2NO3S B2924420 N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide CAS No. 446028-73-5](/img/structure/B2924420.png)
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ADAS, and it is a sulfonamide-based drug that has been developed for use in laboratory experiments. ADAS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of ADAS is complex and not yet fully understood. However, it is known that ADAS acts as an inhibitor of certain enzymes, particularly those involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of nucleotides, which in turn affects various biochemical processes in the body.
Biochemical and Physiological Effects:
ADAS has been shown to have a wide range of biochemical and physiological effects. These effects include inhibition of enzyme activity, alteration of gene expression, and modulation of cellular signaling pathways. ADAS has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various conditions.
实验室实验的优点和局限性
One of the primary advantages of ADAS is its ability to inhibit enzyme activity, which makes it a valuable tool for studying the role of enzymes in biochemical processes. ADAS is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are also some limitations to the use of ADAS in laboratory experiments. For example, ADAS may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving ADAS. One area of interest is the development of new drugs based on the structure of ADAS. Another potential direction is the investigation of the effects of ADAS on various disease states, such as cancer and autoimmune disorders. Additionally, there is a need for further research into the mechanisms of action of ADAS, as well as its potential interactions with other drugs and chemicals.
合成方法
The synthesis of ADAS involves several steps, starting with the preparation of the starting materials. The first step is the synthesis of 2,4-dichloro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-aminoethanol to form the intermediate product. This intermediate is then reacted with adamantan-1-ol to form the final product, ADAS. The overall yield of this synthesis method is approximately 50%.
科学研究应用
ADAS has a wide range of potential applications in scientific research. One of the primary uses of ADAS is as a tool for studying the role of sulfonamides in biochemical processes. Sulfonamides are known to inhibit the activity of certain enzymes, and ADAS has been shown to be particularly effective in this regard. ADAS has also been used in studies of the mechanisms of action of other drugs, as well as in investigations of the effects of various chemicals on biological systems.
属性
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2NO3S/c1-12-16(20)2-3-17(18(12)21)26(23,24)22-4-5-25-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,22H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGODQWIOUHDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2924338.png)
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)




![9-(furan-2-ylmethyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924350.png)
![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}propanamide](/img/structure/B2924359.png)